molecular formula C19H22ClN3O4S B2643340 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 1251680-65-5

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B2643340
CAS No.: 1251680-65-5
M. Wt: 423.91
InChI Key: FZCPCTKBQUTWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a chlorophenyl group, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and subsequent coupling with the chlorophenyl acetamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure, which includes an azepane sulfonyl group and a dihydropyridine ring, suggests a diverse range of biological activities. This article reviews the biological activity associated with this compound, supported by various studies and findings.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities. The following table summarizes some key biological activities associated with related compounds:

Activity Type Description Reference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibitors of acetylcholinesterase (AChE) and urease, with IC50 values indicating potency
AnticancerPotential anticancer properties due to structural features common in known anticancer agents
Anti-inflammatoryInhibition of inflammatory pathways, similar to other sulfonamide derivatives
AntiviralSuggested antiviral action based on structural analogs

Antibacterial Activity

Research has shown that the compound exhibits moderate to strong antibacterial effects. In one study, several synthesized compounds were tested against various bacterial strains, demonstrating significant inhibition against Salmonella typhi and Bacillus subtilis. The results indicated that the presence of the azepane sulfonyl group enhances antibacterial activity compared to simpler structures.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease was highlighted in pharmacological evaluations. For instance, certain derivatives showed IC50 values as low as 0.63μM0.63\,\mu M, indicating potent enzyme inhibition capabilities. This suggests potential applications in treating conditions related to enzyme overactivity, such as Alzheimer's disease and metabolic disorders.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on various synthesized sulfonamide derivatives demonstrated that those containing the azepane ring exhibited enhanced antibacterial properties compared to traditional sulfonamides. The mechanism was attributed to increased membrane permeability and interaction with bacterial ribosomes.
  • Enzyme Inhibition Study : A comprehensive evaluation of enzyme inhibitors revealed that compounds similar to this compound displayed strong AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c20-15-7-9-16(10-8-15)21-18(24)14-22-11-5-6-17(19(22)25)28(26,27)23-12-3-1-2-4-13-23/h5-11H,1-4,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCPCTKBQUTWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.